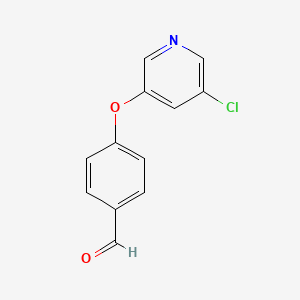
4-(5-Chloropyridin-3-yl)oxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is an organic compound that features a benzaldehyde moiety linked to a chloropyridine ring through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 5-chloropyridine with a halogenated benzaldehyde under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(5-Chloropyridin-3-yl)oxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: 4-(5-Chloropyridin-3-yl)oxybenzoic acid.
Reduction: 4-(5-Chloropyridin-3-yl)oxybenzyl alcohol.
Substitution: 4-(5-Aminopyridin-3-yl)oxybenzaldehyde.
科学研究应用
4-(5-Chloropyridin-3-yl)oxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(5-Chloropyridin-3-yl)oxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
- 4-(5-Bromopyridin-3-yl)oxybenzaldehyde
- 4-(5-Fluoropyridin-3-yl)oxybenzaldehyde
- 4-(5-Methylpyridin-3-yl)oxybenzaldehyde
Uniqueness
4-(5-Chloropyridin-3-yl)oxybenzaldehyde is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H8ClNO2 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
4-(5-chloropyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-12(7-14-6-10)16-11-3-1-9(8-15)2-4-11/h1-8H |
InChI 键 |
NQXXCSJNJICNGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


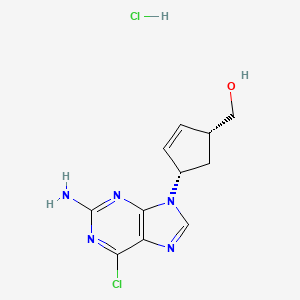
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
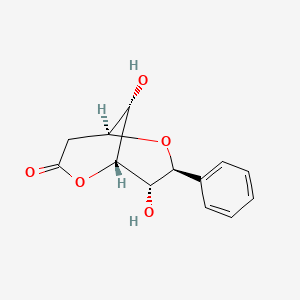
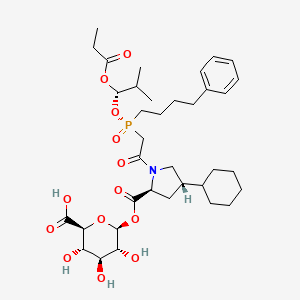
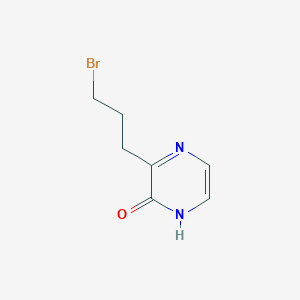
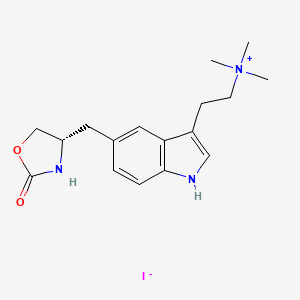
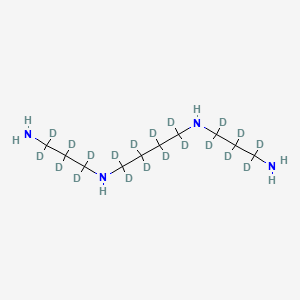


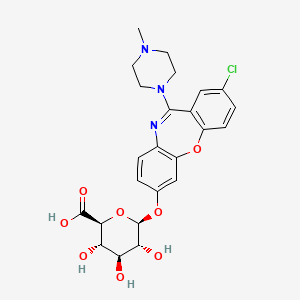

![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)

